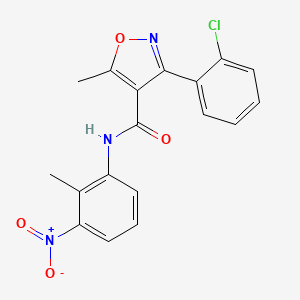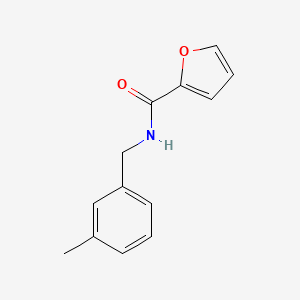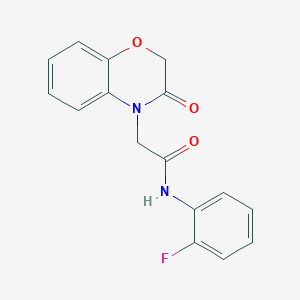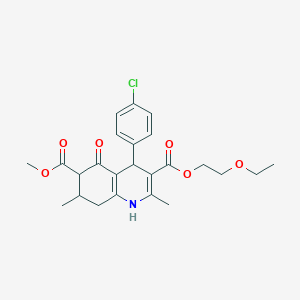
3-(2-chlorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-4-isoxazolecarboxamide is a complex organic compound that belongs to the class of isoxazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-4-isoxazolecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the isoxazole ring with a 2-chlorophenyl group, often using a halogenation reaction.
Attachment of the Nitro Group: The nitro group can be introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.
Formation of the Carboxamide Group: This involves the reaction of the isoxazole derivative with an appropriate amine, such as 2-methyl-3-nitroaniline, under suitable conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-4-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products will vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where isoxazole derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-4-isoxazolecarboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and the nitro group are likely to play key roles in its interaction with biological molecules, potentially affecting pathways involved in cell signaling or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide: Lacks the nitro group, which may affect its biological activity.
3-(2-chlorophenyl)-N-(2-methylphenyl)-4-isoxazolecarboxamide: Lacks the nitro group and has a different substitution pattern on the phenyl ring.
5-methyl-N-(2-methyl-3-nitrophenyl)-4-isoxazolecarboxamide: Lacks the chlorophenyl group, which may influence its chemical reactivity and biological properties.
Uniqueness
The presence of both the 2-chlorophenyl and 2-methyl-3-nitrophenyl groups in 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-4-isoxazolecarboxamide makes it unique compared to similar compounds
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c1-10-14(8-5-9-15(10)22(24)25)20-18(23)16-11(2)26-21-17(16)12-6-3-4-7-13(12)19/h3-9H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMQIPZNJSEFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-chlorobenzyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6109755.png)
![1-(2-phenylpropyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6109758.png)
![(4-Phenoxyphenyl)-[1-(pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl]methanone](/img/structure/B6109763.png)
![(2E)-5-(4-methylbenzyl)-2-{(2E)-[4-(propan-2-yloxy)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B6109766.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3-furylmethyl)amino]-2-pyrrolidinone](/img/structure/B6109778.png)
![Ethyl 1-[2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetyl]piperidine-4-carboxylate](/img/structure/B6109792.png)
![7-(cyclopropylmethyl)-2-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6109793.png)

![ethyl 2-[5-[(Z)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B6109805.png)
![N-[(2-ethoxyphenyl)methyl]-1-[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B6109816.png)
![1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B6109837.png)

![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B6109849.png)

